6-(Hydroxymethyl)naphthalene-2-boronic acid
Overview
Description
6-(Hydroxymethyl)naphthalene-2-boronic acid is an organic compound with the molecular formula C11H11BO3. It is a boronic acid derivative, characterized by the presence of a hydroxymethyl group attached to the naphthalene ring.
Mechanism of Action
Target of Action
The primary targets of 6-(Hydroxymethyl)naphthalene-2-boronic acid are oxygenase, tyrosine, and phosphoinositide kinases . These kinases play a crucial role in cellular signaling and are attractive targets for developing cancer drugs .
Mode of Action
This compound is used in the Suzuki–Miyaura (SM) coupling reaction , a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The compound, as an organoboron reagent, participates in the transmetalation process where it is transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium is oxidized through its donation of electrons to form a new Pd–C bond . The transmetalation step involves the transfer of the organoboron reagent from boron to palladium . This process affects the carbon–carbon bond formation pathway, leading to the synthesis of various organic compounds .
Pharmacokinetics
The compound’s stability and environmentally benign nature suggest it may have favorable adme properties .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds . This leads to the synthesis of various organic compounds, including inhibitors for oxygenase, tyrosine, and phosphoinositide kinases . These inhibitors can potentially be used in the development of cancer drugs .
Action Environment
The action of this compound is influenced by the reaction conditions. The SM coupling reaction, for instance, requires mild and functional group tolerant conditions . The stability of the compound also suggests it may be resistant to various environmental factors .
Biochemical Analysis
Biochemical Properties
The role of 6-(Hydroxymethyl)naphthalene-2-boronic acid in biochemical reactions is primarily associated with its boronic acid moiety. Boronic acids are known to interact with various enzymes and proteins, particularly those that have diol-containing residues . The nature of these interactions is often covalent, involving the formation of cyclic boronate esters .
Cellular Effects
They can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Hydroxymethyl)naphthalene-2-boronic acid typically involves the borylation of naphthalene derivatives. One common method is the hydroboration of 6-(Hydroxymethyl)naphthalene using borane reagents, followed by oxidation to yield the boronic acid . The reaction conditions often include the use of solvents like toluene and catalysts such as palladium complexes to facilitate the borylation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 6-(Hydroxymethyl)naphthalene-2-boronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The boronic acid group can be reduced to form boranes.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Boranes.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
6-(Hydroxymethyl)naphthalene-2-boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Naphthylboronic acid: Similar structure but lacks the hydroxymethyl group.
6-Methoxy-2-naphthaleneboronic acid: Contains a methoxy group instead of a hydroxymethyl group.
Uniqueness: 6-(Hydroxymethyl)naphthalene-2-boronic acid is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and versatility in chemical synthesis. This functional group allows for additional modifications and applications compared to its analogs .
Properties
IUPAC Name |
[6-(hydroxymethyl)naphthalen-2-yl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO3/c13-7-8-1-2-10-6-11(12(14)15)4-3-9(10)5-8/h1-6,13-15H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRGXVPUGZYLOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)CO)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401221821 | |
Record name | Boronic acid, B-[6-(hydroxymethyl)-2-naphthalenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401221821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1946843-21-5 | |
Record name | Boronic acid, B-[6-(hydroxymethyl)-2-naphthalenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1946843-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[6-(hydroxymethyl)-2-naphthalenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401221821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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